
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride is a chemical compound with the molecular formula C13H26N2O2.ClH and a molecular weight of 278.87 . It is known for its unique structure, which includes a morpholine ring and an acetamide group, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylpentylamine under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Comparison with Similar Compounds
4-Morpholineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride: This compound has a similar structure but with a different alkyl chain length, which may affect its chemical and biological properties.
N-(1,1-dimethylpentyl)-2-morpholin-4-ylacetamide hydrochloride: Another similar compound with slight variations in its structure, leading to differences in its reactivity and applications. The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.
Properties
CAS No. |
108904-23-0 |
|---|---|
Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
N-(2-methylhexan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-4-5-6-13(2,3)14-12(16)11-15-7-9-17-10-8-15;/h4-11H2,1-3H3,(H,14,16);1H |
InChI Key |
LIKJUAYQTPZAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



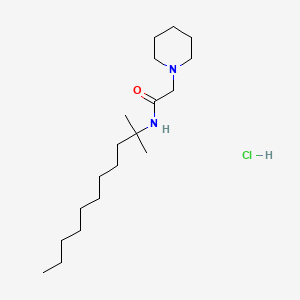

![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)
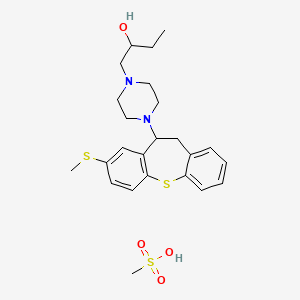
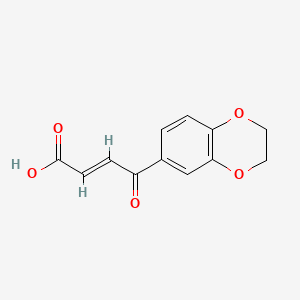
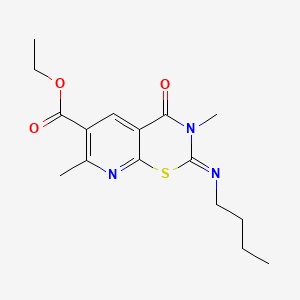
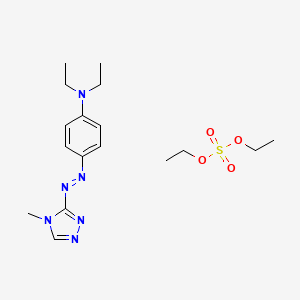
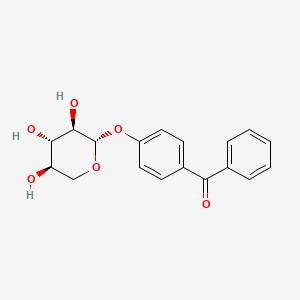

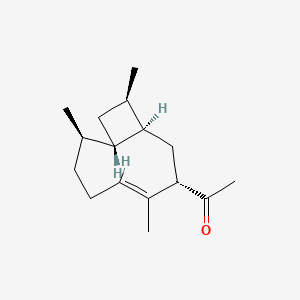

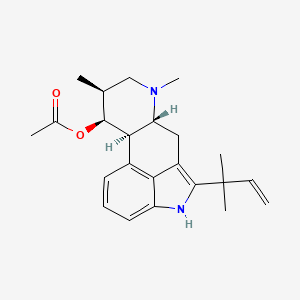
![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
